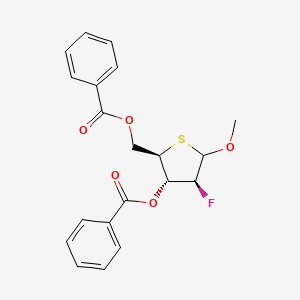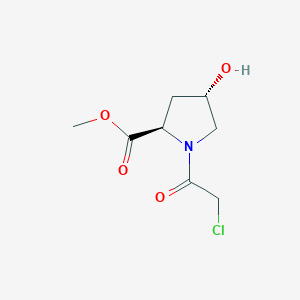![molecular formula C21H26BClO3 B13920176 (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[61102,6]decane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclo[6.1.1.02,6]decane core, introduction of the chloro and methylbenzofuran groups, and final functionalization. Common reagents and conditions used in these reactions include:
Formation of the tricyclo[6.1.1.02,6]decane core: This step may involve cyclization reactions using catalysts such as palladium or nickel.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the methylbenzofuran group: Coupling reactions using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s activity, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(benzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
- (1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-2-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the presence of the chloro and methylbenzofuran groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H26BClO3 |
|---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methyl-1-benzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C21H26BClO3/c1-12-6-5-7-15-13(11-24-19(12)15)8-18(23)22-25-17-10-14-9-16(20(14,2)3)21(17,4)26-22/h5-7,11,14,16-18H,8-10H2,1-4H3/t14-,16-,17+,18+,21-/m0/s1 |
InChI Key |
SFXSOFTWVZWDOJ-BKXHUWGXSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC4=COC5=C(C=CC=C45)C)Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=C(C=CC=C45)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)
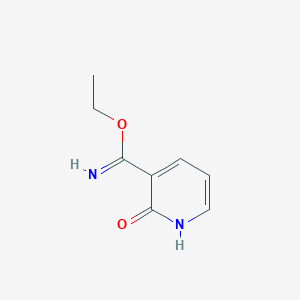


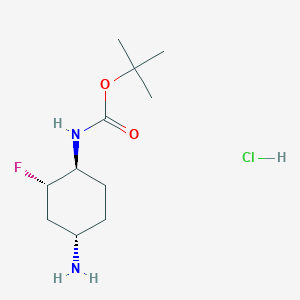
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
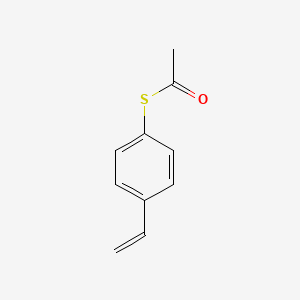
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
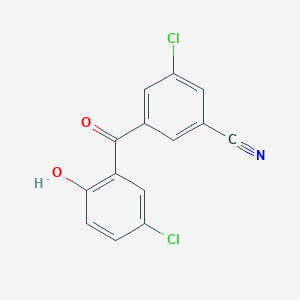

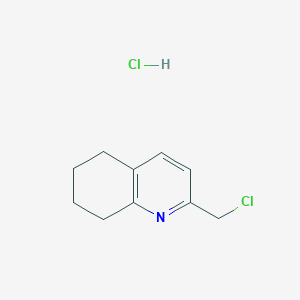
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
